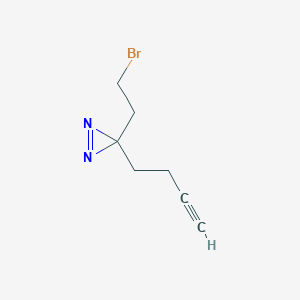
N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as amides. Amides are compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. In the case of “this compound”, the amide group is part of a larger molecule that also includes a thiophene ring and an ethoxy group .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring would be a cyano group (-CN), an ethoxy group (-OCH2CH3), and an amide group (-CONH2) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research into N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide and related compounds has explored their synthesis, molecular structure, and potential applications in various fields. One study focused on the synthesis and structural characterization of closely related arylamides, revealing insights into molecular conformations and hydrogen bonding patterns, which are crucial for understanding the chemical behavior and reactivity of these compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).
Anticancer Activity
A significant application of cyanothiophene-based compounds, similar to this compound, is in the development of anticancer agents. Huang et al. (2020) synthesized and evaluated the antiproliferative activity of a compound against various cancer cell lines, showing promising anticancer activity. This highlights the potential of such compounds in the design of new therapeutic agents for cancer treatment (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020).
Antioxidant Properties
Another study by Losada-Barreiro et al. (2020) synthesized a new cyanothiophene-based phenolic compound and evaluated its antioxidant activity. The research demonstrated that the compound exhibits significant antioxidant properties, suggesting its utility in protecting lipid-based systems such as biomembranes from oxidative stress (Losada-Barreiro, Sova, Mravljak, Saso, & Bravo-Díaz, 2020).
Organic Solar Cells
In the field of renewable energy, cyanothiophene-based compounds are being explored for their application in organic solar cells. Ni et al. (2015) designed acceptor-donor-acceptor small molecules incorporating cyanothiophene units, achieving a power conversion efficiency of over 8%. This research underscores the potential of these compounds in improving the efficiency of organic solar cells (Ni, Li, Liu, Wan, Feng, Kan, Zhang, Zhang, & Chen, 2015).
Photocatalytic Reactions
The use of cyclometalated complexes of related compounds for catalytic reactions has been investigated, showing that these complexes can serve as catalysts in the C–H bond functionalization reactions, offering a mild, practical, and high-yielding process for the synthesis of valuable chemical products (Zhou, Li, Li, Song, & Wang, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide” would depend on its potential applications. If it has medicinal properties, it might be studied for its potential use in treating diseases. If it has interesting chemical properties, it might be studied for its potential use in chemical reactions .
Eigenschaften
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-12-5-3-10(4-6-12)13(17)16-14-11(9-15)7-8-19-14/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJFKZXRLSUBIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)
![2-benzyl-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2411431.png)
![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)
![6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411433.png)




![6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2411444.png)
![(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2411445.png)



![4-{[2-(2-chlorophenyl)ethyl]amino}quinazoline-2(1H)-thione](/img/structure/B2411451.png)